REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][C:18]=1[N+:27]([O-:29])=[O:28]>C(O)(C)(C)C>[CH3:6][O:5][C:3](=[O:4])[CH:2]([C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:24])[F:25])=[CH:19][C:18]=1[N+:27]([O-:29])=[O:28])[C:1]([O:8][CH3:9])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
59.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
(reaction monitored by TLC)
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
most of the t-butanol was distilled off under vacuum
|
Type
|
TEMPERATURE
|
Details
|
chilled water
|
Type
|
ADDITION
|
Details
|
was then added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
resulted in the precipitation of the product
|
Type
|
FILTRATION
|
Details
|
the product was filtered off (68 g, 95%)
|
Type
|
CUSTOM
|
Details
|
This material was used without further purification in the next step
|
Type
|
CUSTOM
|
Details
|
A small amount was crystallized (EtOAc/hexane, 4:6) for analysis
|
Type
|
CUSTOM
|
Details
|
to yield a yellow crystalline material, mp 65-67° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC(C(C(=O)OC)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |